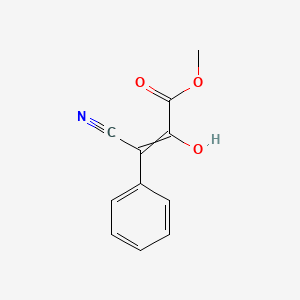

Methyl beta-cyano-alpha-hydroxycinnamate

Description

Contextualization of Cinnamate (B1238496) Derivatives in Contemporary Synthesis

Cinnamate derivatives are a cornerstone in modern organic synthesis, valued for their versatile chemical functionalities. jocpr.com They serve as precursors for a wide array of commercially significant molecules, including flavorings, perfumes, and pharmaceuticals. aronalpha.net The synthesis of cinnamate esters is a well-established area of research, with methods like the Fischer esterification being common in educational and industrial settings. researchgate.net Furthermore, the modification of the cinnamic acid skeleton is a key strategy in the development of new therapeutic agents with activities ranging from antimicrobial to anticancer. researchgate.netresearchgate.net The continuous exploration of new cinnamate derivatives is driven by the quest for molecules with enhanced or novel properties. mdpi.comnih.gov

The Unique Structural Features and Reactivity Potential of Methyl beta-cyano-alpha-hydroxycinnamate

Key structural features include:

An α-hydroxy group: This functionality can participate in hydrogen bonding and act as a nucleophile or a leaving group under certain conditions.

A β-cyano group: The electron-withdrawing nature of the nitrile group significantly impacts the electronic distribution within the conjugated system.

A methyl ester group: This group can undergo hydrolysis and other ester-related transformations.

The interplay of these functional groups suggests a rich and complex reactivity profile. The α,β-unsaturated carbonyl system is susceptible to both 1,2- and 1,4-nucleophilic additions. libretexts.orgpressbooks.pub The presence of the cyano and hydroxy groups is expected to modulate the regioselectivity of such attacks.

Table 1: Key Functional Groups and Their Potential Reactivity

| Functional Group | Potential Reactivity |

| α-hydroxy | Nucleophilic substitution, elimination, hydrogen bonding |

| β-cyano | Nucleophilic addition, hydrolysis, reduction |

| Methyl Ester | Hydrolysis, amidation, transesterification |

| α,β-unsaturated system | 1,2- and 1,4-nucleophilic addition, polymerization, cycloaddition |

Historical Overview of Research Trends Pertaining to Alpha-Hydroxy Cinnamates

While specific research on this compound is not extensively documented, the broader class of α-hydroxy cinnamic acid derivatives has been a subject of interest. The synthesis of α-hydroxy carboxylic acids and their esters is a fundamental area in organic chemistry, with various methods developed for their preparation. pressbooks.pub

The historical development of related compounds, such as cyanoacrylates, provides context. The synthesis of cyanoacrylates, which are structurally related to the target molecule, is often based on the Knoevenagel condensation. bris.ac.ukbris.ac.uk This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as a cyanoacetate (B8463686). bris.ac.uk The discovery of cyanoacrylates dates back to 1942, with their adhesive properties being recognized and commercialized in the following decades. aronalpha.netwikipedia.orgcolle21.com This history highlights the long-standing interest in compounds bearing the cyano and acrylate (B77674) functionalities.

Scope and Objectives of Research on this compound

The unique structural amalgamation in this compound opens up several avenues for future research. The primary objectives would be to fully characterize its chemical and physical properties and to explore its potential applications.

Key Research Objectives:

Development of Efficient Synthetic Routes: A crucial objective is to establish a reliable and high-yielding synthesis for this compound. The Knoevenagel condensation of a suitable benzaldehyde (B42025) derivative with a methyl cyanoacetate derivative under conditions that favor hydroxylation would be a logical starting point.

Investigation of Reactivity: A thorough study of its reactivity towards various nucleophiles and electrophiles is essential to understand its chemical behavior and potential for further functionalization.

Exploration of Biological Activity: Given that many cinnamic acid derivatives exhibit significant biological properties, screening this compound for various activities, such as antimicrobial, antioxidant, and anticancer properties, would be a key research direction. jocpr.comresearchgate.net

Polymer Chemistry: The presence of the acrylate moiety suggests its potential as a monomer for the synthesis of novel polymers with unique properties.

Table 2: Potential Research Applications

| Research Area | Potential Application |

| Medicinal Chemistry | Development of new therapeutic agents |

| Materials Science | Synthesis of functional polymers |

| Organic Synthesis | Use as a versatile building block for more complex molecules |

Structure

2D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,13H,1H3 |

InChI Key |

FWJUJBITXCWPFT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(C#N)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Beta Cyano Alpha Hydroxycinnamate

Classical Esterification Routes to Cinnamate (B1238496) Frameworks

The formation of the ester group in cinnamate derivatives is a fundamental transformation in organic synthesis. Classical methods, including Fischer esterification and DCC/DMAP mediated approaches, are commonly employed to achieve this.

Fischer Esterification Protocols

Fischer esterification is a well-established method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. sapub.orgapsu.edu This equilibrium-driven process typically utilizes a strong acid like sulfuric acid to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. sapub.orguns.ac.id In the context of cinnamate synthesis, trans-cinnamic acid or its derivatives serve as the carboxylic acid component. sapub.orgapsu.edu The reaction is often carried out under reflux conditions to drive the equilibrium towards the product side by removing water, a byproduct of the reaction. apsu.eduuns.ac.id The choice of alcohol dictates the resulting ester; for methyl cinnamate derivatives, methanol (B129727) is the alcohol of choice. aip.org While effective, the harsh acidic conditions of Fischer esterification can be incompatible with acid-sensitive functional groups that might be present on the cinnamic acid backbone. rsc.org

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| trans-Cinnamic acid, Ethanol | Sulfuric Acid | Reflux | Ethyl Cinnamate | Not Specified | sapub.org |

| Cinnamic acid, Menthol | Sulfuric Acid | 60°C, 5 hours | Menthyl Cinnamate | 96.38 | uns.ac.id |

| Cinnamic acid derivatives, Deuterated Methanol | Sulfuric Acid | Room Temperature | Methyl-d3 Cinnamate derivatives | Fair to Excellent | aip.org |

DCC/DMAP Mediated Esterification Approaches

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a milder alternative. rsc.orgorganic-chemistry.org This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.orgcmu.ac.th The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, a potent nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol to furnish the desired ester. rsc.org This process is conducted under neutral conditions and at ambient temperatures, making it suitable for a wider range of substrates, including those with acid-labile groups. rsc.org A significant advantage of this method is the high yields often obtained. cmu.ac.th A water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often used as a greener alternative to DCC, simplifying the purification process as the urea (B33335) byproduct can be removed by an aqueous wash. jove.comresearchgate.net

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |

| Cinnamic acid | Cinnamyl alcohol | DCC | DMAP | Not Specified | 98 | cmu.ac.th |

| (E)-Cinnamic acid | Benzyl alcohol | EDC | DMAP | Acetonitrile (B52724) | 76 | rsc.org |

| (E)-Cinnamic acid | Various alcohols | EDC | DMAP | Acetonitrile | ~70 (average) | researchgate.net |

Knoevenagel Condensation Strategies Utilizing Aldehydes and Methyl Cyanoacetate (B8463686)

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as methyl cyanoacetate. sigmaaldrich.compurechemistry.org This reaction is pivotal in the synthesis of α,β-unsaturated compounds like methyl beta-cyano-alpha-hydroxycinnamate. purechemistry.orgresearchgate.net The initial product is typically a β-hydroxy carbonyl compound, which often undergoes subsequent dehydration. sigmaaldrich.com

Base-Catalyzed Condensation Pathways

The Knoevenagel condensation is frequently carried out using basic catalysts. sigmaaldrich.com These catalysts, which can range from organic bases like primary and secondary amines (e.g., piperidine, triethylamine) to inorganic bases like potassium hydroxide (B78521) (KOH), function by deprotonating the active methylene compound to generate a carbanion. mdpi.comresearchgate.netunifap.br This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov The resulting alkoxide is subsequently protonated, and often, a molecule of water is eliminated to yield the final α,β-unsaturated product. youtube.com The choice of base and reaction conditions can significantly influence the reaction rate and yield. The use of solid base catalysts, such as modified metal oxides, has also been explored to facilitate easier catalyst separation and recycling. rsc.org

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | p-Hydroxyapatite | Solvent-free | Microwave, 2 min | 95 | researchgate.net |

| Furfural | Cyanoacetic Acid | KOH | Water | Microwave, 20 min, 75°C | 97 | researchgate.net |

| Various Aldehydes | Methyl Cyanoacetate | Triethylamine | Ethanol | Microwave, 35 min | 70-90 | unifap.br |

Acid-Catalyzed Condensation Pathways

While less common than base catalysis, acid catalysts can also promote the Knoevenagel condensation. Lewis acids or Brønsted acids can be employed. researchgate.netrsc.org In an acid-catalyzed pathway, the acid activates the aldehyde by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. scielo.br This enhances its reactivity towards the weakly nucleophilic enol form of the active methylene compound. The subsequent steps involve deprotonation and dehydration to afford the final product. For instance, cyanoacetic acid itself has been used as a Brønsted acid catalyst for similar transformations. scielo.br The efficiency of acid-catalyzed Knoevenagel condensations can be highly dependent on the specific substrates and catalyst used.

Solvent-Free and Microwave-Assisted Knoevenagel Variations

In a push towards more sustainable and efficient chemical processes, solvent-free and microwave-assisted Knoevenagel condensations have gained significant attention. asianpubs.orgoatext.com Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. asianpubs.orghstu.ac.bd Performing these reactions under solvent-free conditions further enhances their green credentials by reducing waste and simplifying product isolation. researchgate.netasianpubs.org The combination of microwave assistance and solvent-free conditions, often with a solid-supported catalyst, represents a powerful and environmentally benign approach to the Knoevenagel condensation. mdpi.comresearchgate.net These methods have been successfully applied to the reaction of various aldehydes with active methylene compounds like ethyl cyanoacetate and malononitrile, often resulting in excellent yields in a matter of minutes. researchgate.netasianpubs.orghstu.ac.bd

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |

| Dehydroacetic acid & Benzaldehyde derivatives | None specified | None specified | Solvent-free, Microwave, 2-10 min | up to 90 | asianpubs.org |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | p-HAP300 | Solvent-free, Microwave | Almost quantitative | researchgate.net |

| Aromatic Aldehydes | Cyanoacetamide | Ammonium Acetate (B1210297) | Solvent-free, Microwave | 81-99 | oatext.com |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free, Microwave | 86 (for p-chlorobenzaldehyde) | hstu.ac.bd |

Multi-Component Reaction (MCR) Paradigms for Cinnamate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netresearchgate.netacs.org

One-Pot Synthetic Sequences

A notable example of a three-component reaction is the synthesis of β-cyanocarbonyls in aqueous media, where Meldrum's acid, an aromatic aldehyde, and sodium cyanide react to afford the product in excellent yields without a catalyst. academie-sciences.fr This highlights the potential for developing a similar aqueous, catalyst-free system for the target molecule.

Cascade Reaction Architectures

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. acs.org These reactions are highly efficient as they avoid the isolation of intermediates, saving time and resources. acs.org The synthesis of complex molecules like cinnamates can benefit from cascade approaches. For example, a cascade reaction for the synthesis of polysubstituted cyclohexanes has been described, initiated by an enantioselective Michael addition. nih.gov

A potential cascade route to this compound could begin with a Knoevenagel condensation between a benzaldehyde derivative and methyl cyanoacetate, followed by an in-situ α-hydroxylation of the resulting cinnamate. This approach would depend on the careful selection of a catalyst that can facilitate both transformations in a compatible manner. The development of photo-enzymatic cascade processes, which integrate light-driven reactions with biocatalysis, opens new avenues for the enantioselective functionalization of organic scaffolds and could be adapted for such syntheses. rsc.org

Advanced Catalytic Systems in the Synthesis of Alpha-Substituted Cinnamates

The development of novel catalytic systems is crucial for advancing the synthesis of complex molecules like alpha-substituted cinnamates. These catalysts offer improved selectivity, efficiency, and sustainability compared to traditional methods.

Transition Metal-Catalyzed Routes

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of cinnamates. researchgate.netrsc.org For instance, a novel strategy for the palladium-catalyzed selective meta-C–H activation of α-substituted cinnamates has been developed using a nitrile directing group. researchgate.netrsc.org This methodology has been extended to include various coupling partners and functionalizations, such as olefination, allylation, acetoxylation, and cyanation. researchgate.net

While these methods focus on the functionalization of the aromatic ring, transition metal catalysts can also be employed for the direct modification of the cinnamate backbone. For example, copper-catalyzed three-component reactions have been used to synthesize substituted benzothiazoles in water, demonstrating the potential for aqueous-phase transition metal catalysis. acs.org The development of transition-metal-catalyzed methods for the direct α-hydroxylation of esters is an active area of research and could provide a direct route to the target molecule from a suitable precursor. alfa-chemistry.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂, Ag₂CO₃ | α-substituted cinnamate, N-substituted maleimides | meta-coupled products | Good | researchgate.netrsc.org |

| Pd(OAc)₂, Boc-Ala-OH | α-substituted cinnamates, diacetoxyiodobenzene | meta-acetoxylated products | 56-62% | researchgate.net |

| Copper Catalyst | 2-iodoanilines, aldehydes, sulfur powder | 2-phenylbenzothiazoles | up to 96% | acs.org |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. acs.org For the synthesis of α-substituted cinnamates, organocatalysts can be employed to control stereochemistry and enable new reaction pathways. For example, organocatalytic aldol (B89426)/oxa-Michael reactions have been developed for the diastereoselective synthesis of chromanones. researchgate.net

A key transformation for the synthesis of this compound is the α-hydroxylation of a carbonyl compound. Organocatalytic methods for the α-hydroxylation of ketones and related compounds are well-established. nih.gov For instance, an efficient and enantioselective photo-organocatalytic α-hydroxylation of β-dicarbonyl compounds using molecular oxygen has been reported, employing phase-transfer catalysts. rsc.org This approach could potentially be adapted for the α-hydroxylation of a methyl α-cyanocinnamate precursor.

| Catalyst | Reactants | Product | Enantiomeric Excess | Reference |

| C-2′-substituted phase transfer catalysts | β-keto esters/amides, O₂ | α-hydroxy-β-keto esters/amides | up to 90% | rsc.org |

| Cinchona-derived organocatalysts | Michael acceptors | Warfarin intermediate | 13-60% | nih.gov |

| Proline | Aliphatic enals, benzoylnitromethane | Tetrasubstituted cyclohexene (B86901) carbaldehyde | N/A | organic-chemistry.org |

Heterogeneous Catalysis in Cinnamate Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow processes. researchgate.net In the context of cinnamate synthesis, heterogeneous catalysts can be employed in various steps, from the initial condensation to subsequent functionalizations.

The Knoevenagel condensation, a key reaction for forming the cinnamate backbone, can be efficiently catalyzed by heterogeneous catalysts. For example, K₂NiP₂O₇ has been used for the synthesis of (E)-methyl-α-cyanocinnamates in high yields. researchgate.net This solid catalyst allows for easy product isolation and avoids the use of potentially corrosive homogeneous bases. Similarly, amino-bifunctional frameworks have been shown to be efficient catalysts for the Knoevenagel condensation under mild conditions. researchgate.net

For the esterification step in cinnamate synthesis, solid acid catalysts such as sodium bisulfate monohydrate have been successfully employed. The use of such catalysts simplifies the workup procedure and reduces the environmental impact of the process. The development of heterogeneous catalysts for the more complex transformation of α-hydroxylation remains a challenge but holds significant promise for sustainable chemical production.

| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |

| K₂NiP₂O₇ | Knoevenagel Condensation | Benzaldehyde derivatives, methyl cyanoacetate | (E)-methyl-α-cyanocinnamates | 71.65–83.45% | researchgate.net |

| Amino-bifunctional frameworks | Knoevenagel Condensation | Benzaldehyde, malononitrile | α,β-unsaturated ketones | High | researchgate.net |

| Sodium bisulfate monohydrate | Esterification | Cinnamic acid, various alcohols | Cinnamate esters | N/A |

Stereoselective Synthesis of this compound

This compound possesses a stereocenter at the alpha-carbon, and the double bond can exist as E/Z isomers, giving rise to the possibility of enantiomers and diastereomers. The control of the absolute and relative stereochemistry is a crucial aspect of its synthesis.

The enantioselective synthesis of this compound can be conceptually approached through the use of chiral catalysts that can effectively discriminate between the two prochiral faces of a suitable substrate. While specific examples for this exact molecule are not prevalent in the reviewed literature, analogous transformations provide a strong basis for potential catalytic systems.

One promising strategy involves the asymmetric cyanation of a suitable precursor. For instance, the use of chiral organocatalysts has proven effective in the enantioselective conjugate addition of cyanide to enals, a reaction that could be adapted for the synthesis of related β-cyano carbonyl compounds. researchgate.net Chiral metal complexes, such as those based on rhodium or iridium, are also known to catalyze a variety of asymmetric transformations and could be tailored for this purpose. titech.ac.jp

A plausible catalytic cycle for an enantioselective synthesis could involve a chiral catalyst, such as a derivative of a cinchona alkaloid or a chiral biphenol (like BINOL), that activates the substrate and guides the incoming nucleophile (a cyanide source) to one face of the molecule. nih.govsemanticscholar.org For example, a chiral Lewis acid catalyst could coordinate to the carbonyl group of a methyl benzoylformate derivative, thereby creating a chiral environment for the subsequent addition of a cyanide equivalent.

Table 1: Potential Chiral Catalysts for Enantioselective Synthesis

| Catalyst Type | Potential Substrate | Expected Outcome |

| Chiral Cinchona Alkaloid Derivative | Methyl benzoylacetate and a cyanation agent | Enantiomerically enriched this compound |

| Chiral Biphenol (e.g., BINOL) Complex | Methyl alpha-bromo-beta-cyanocinnamate (via reduction) | Enantiomerically enriched this compound |

| Chiral Phase-Transfer Catalyst | Benzaldehyde, methyl cyanoacetate | Enantioselective Knoevenagel condensation followed by asymmetric reduction |

This table presents hypothetical yet scientifically plausible approaches based on established catalytic systems.

When a molecule already contains a stereocenter, the introduction of a new one can be directed by the existing chirality. In the context of this compound, if a chiral starting material is used, a diastereoselective synthesis can be envisioned. A more common and versatile approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled.

Common chiral auxiliaries include derivatives of ephedrine, pseudoephedrine, and oxazolidinones. For the synthesis of this compound, one could envision attaching a chiral auxiliary to a precursor molecule. For example, an ester of a chiral alcohol could be used instead of a methyl ester. The bulky chiral group would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a high diastereomeric excess.

Table 2: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Attachment Point | Reaction Type |

| (1S,2S)-(+)-Pseudoephedrine | Amide derived from cinnamic acid | Diastereoselective cyanation |

| (S)-4-Benzyl-2-oxazolidinone | Acyl derivative | Diastereoselective hydroxylation or cyanation |

| (S)-Proline | Formation of a chiral enamine | Asymmetric cyanation |

This table illustrates how established chiral auxiliaries could be applied to control the stereochemistry in the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by considering these principles.

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions. nih.govrsc.org The E-Factor (Environmental Factor) provides a broader measure of the waste generated, including solvents and reagents.

Table 3: Atom Economy Comparison of Potential Synthetic Steps

| Reaction Type | Reactants | Products | Atom Economy |

| Knoevenagel Condensation | Benzaldehyde + Methyl Cyanoacetate | Methyl 2-cyano-3-phenylacrylate + H₂O | High |

| Stoichiometric Reduction | Methyl 2-cyano-3-phenylacrylate + NaBH₄ | Desired product + Borate salts | Moderate |

| Catalytic Hydrogenation | Methyl 2-cyano-3-phenylacrylate + H₂ | Desired product | Very High |

This table provides a simplified comparison of the atom economy for different hypothetical reaction types that could be used in the synthesis.

Solvents are a major contributor to the environmental impact of chemical processes. researchgate.net Traditional volatile organic compounds (VOCs) are often toxic and flammable. Green chemistry encourages the use of safer and more sustainable solvents. For the synthesis of this compound, replacing conventional solvents like toluene (B28343) or tetrahydrofuran (B95107) with greener alternatives is a key consideration.

Potential green solvents include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to be effective in various organic transformations. nih.gov Water, supercritical fluids (like CO₂), and ionic liquids are also attractive alternatives, although their suitability would need to be experimentally verified for this specific synthesis. researchgate.net The use of polyethylene (B3416737) glycols (PEGs) as a reaction medium, which can sometimes also act as a catalyst, is another viable green approach. researchgate.net

Table 4: Comparison of Conventional and Green Solvents

| Solvent | Classification | Key Properties |

| Toluene | Conventional (VOC) | Good for many organic reactions, but toxic and flammable. |

| Tetrahydrofuran (THF) | Conventional (VOC) | Ethereal solvent, but can form explosive peroxides. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, higher boiling point than THF, less prone to peroxide formation. nih.gov |

| Cyclopentyl methyl ether (CPME) | Green | Lower peroxide formation tendency, hydrophobic. nih.gov |

| Water | Green | Non-toxic, non-flammable, but substrate solubility can be an issue. |

A holistic approach to waste minimization involves several strategies. The use of catalytic processes, as discussed earlier, is paramount as it reduces the amount of reagents needed and the byproducts formed. jk-sci.com Another key strategy is the recovery and reuse of materials, including solvents and catalysts. For instance, if a homogeneous catalyst is used, techniques like nanofiltration or phase separation could be employed for its recovery.

Reaction Chemistry and Transformational Studies of Methyl Beta Cyano Alpha Hydroxycinnamate

Reactivity at the Ester Moiety

The ester group in Methyl beta-cyano-alpha-hydroxycinnamate is a key site for chemical modification. It can undergo several important reactions, including transesterification, saponification, amidation, and reduction.

Transesterification Reactions for Diverse Cinnamate (B1238496) Esters

Transesterification is a crucial process for converting one ester into another by reaction with an alcohol. In the case of this compound, this reaction allows for the synthesis of a wide array of cinnamate esters with different alkyl or aryl groups, which can modulate the compound's physical and chemical properties.

The reaction is typically catalyzed by an acid or a base, or by specific enzymes like lipases. The use of ionic liquids as catalysts has also been reported for the transesterification of similar compounds like methyl cinnamate. For instance, the transesterification of methyl cinnamate with n-butanol can be effectively catalyzed by 1-butyl-3-methylimidazolium hydrogen sulfate under microwave irradiation guidechem.com.

Enzymatic transesterification offers a green and highly selective alternative. Immobilized lipases, such as lipase B from Candida antarctica, are effective biocatalysts for the transesterification of short-chain alkyl cinnamates with fatty alcohols, yielding medium- or long-chain alkyl hydroxycinnamates nih.gov. This method is often performed under solvent-free conditions, enhancing its environmental friendliness.

| Catalyst/Method | Alcohol | Conditions | Yield | Reference |

| 1-Butyl-3-methylimidazolium hydrogen sulfate | n-Butanol | Microwave irradiation (100-500W), 5-60 min | High | guidechem.com |

| Immobilized Lipase B from Candida antarctica | Fatty alcohols (e.g., lauryl, palmityl, oleyl alcohol) | Partial vacuum, moderate temperature, solvent-free | High | nih.gov |

Saponification and Hydrolysis Pathways

The ester moiety of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Saponification (Basic Hydrolysis): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce a carboxylate salt and methanol (B129727) libretexts.orgmasterorganicchemistry.com. Subsequent acidification of the reaction mixture yields the free cinnamic acid derivative. The reaction is typically carried out in a mixture of an alcohol (like methanol or ethanol) and water to ensure the solubility of the reactants operachem.com. The use of lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture is also a common practice operachem.com. Saponification is often preferred for its high yield and irreversibility masterorganicchemistry.com.

Acid-Catalyzed Hydrolysis: In this reversible reaction, the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) libretexts.orglibretexts.org. To drive the equilibrium towards the products (the carboxylic acid and methanol), a large excess of water is typically used libretexts.orglibretexts.org. Various acid catalysts, including mineral acids, organic acids (like p-toluenesulfonic acid), and solid acids, can be employed google.com.

| Reaction | Reagents | Conditions | Products |

| Saponification | NaOH, KOH, or LiOH in alcohol/water | Room temperature or reflux, followed by acidification | beta-cyano-alpha-hydroxycinnamic acid, Methanol |

| Acid-Catalyzed Hydrolysis | H₂O, strong acid catalyst (e.g., H₂SO₄, HCl) | Heating under reflux | beta-cyano-alpha-hydroxycinnamic acid, Methanol |

Amidation Reactions for Cinnamate Amides

The ester group of this compound can be converted to an amide through reaction with an amine. This transformation, known as aminolysis or amidation, is a valuable method for synthesizing cinnamide derivatives. Direct amidation of esters with amines can be challenging and often requires catalysts or harsh reaction conditions.

Recent advancements have led to more sustainable and efficient methods. For instance, a metal- and base-free direct amidation of esters has been developed using water as a green solvent at elevated temperatures nih.gov. This approach involves the cleavage of the C(acyl)-O bond of the ester by the amine. Catalytic methods employing nickel/N-heterocyclic carbene (NHC) systems have also been reported for the direct amidation of methyl esters in the absence of an external base mdpi.com.

| Method | Amine | Conditions | Catalyst |

| Green Chemistry Approach | Primary or secondary amines | Water, 110 °C | None |

| Catalytic Amidation | Primary or secondary aliphatic amines, anilines | Toluene (B28343), 140 °C | Ni(cod)₂ / IPr |

Reduction to Cinnamyl Alcohols or Cinnamyl Ethers

Selective reduction of the ester group in this compound to the corresponding cinnamyl alcohol is a synthetically useful transformation. However, the presence of other reducible functional groups, such as the nitrile and the α,β-unsaturated double bond, makes chemoselectivity a key challenge.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the nitrile group. Therefore, milder and more selective reagents are required. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. However, in combination with certain additives or at higher temperatures, it can be effective. For example, a sodium borohydride-THF-methanol system has been used to reduce aromatic methyl esters to their corresponding alcohols in good yields ias.ac.in. The reduction of cinnamate esters with NaBH₄ in diglyme at high temperatures has been reported to give cinnamyl alcohol, albeit in some cases with poor yields mdma.ch.

Transformations Involving the Nitrile (Cyano) Group

The nitrile group of this compound is another site for a variety of chemical transformations, most notably reduction to amines or imines.

Reduction of the Nitrile to Amines or Imines

The reduction of the nitrile group can lead to the formation of primary amines, which are valuable synthetic intermediates. The key challenge in the reduction of the nitrile in this compound is to achieve selectivity over the ester and the double bond.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitriles to primary amines. Catalysts such as Raney Nickel (Ra-Ni), palladium on carbon (Pd/C), or platinum-based catalysts are effective for this transformation in the presence of hydrogen gas researchgate.net. Catalytic hydrogenation is often chemoselective for the nitrile group in the presence of an ester researchgate.net. For example, selective reduction of a nitrile in the presence of an ester can be achieved using H₂/Raney Ni or H₂/Pd researchgate.net.

Chemical Reduction: Various chemical reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that reduces nitriles to primary amines libretexts.org. However, it will also reduce the ester group. A more selective approach involves the use of diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄), which can selectively reduce nitriles in the presence of an ester group, especially when the nitrile is activated by an electron-withdrawing group nih.gov.

| Reagent/Catalyst | Conditions | Product | Selectivity over Ester | Reference |

| H₂ / Raney Ni | Hydrogen gas | Primary amine | High | researchgate.net |

| H₂ / Pd/C | Hydrogen gas | Primary amine | High | researchgate.net |

| Diisopropylaminoborane / cat. LiBH₄ | 25 °C | Primary amine | Good (with activated nitriles) | nih.gov |

| LiAlH₄ | Ether or THF, followed by aqueous workup | Primary amine | Low (reduces both ester and nitrile) | libretexts.org |

Nucleophilic Additions to the Nitrile (e.g., Alcohols, Amines)

The nitrile group in this compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent ester and the polarity of the carbon-nitrogen triple bond.

Reaction with Alcohols: In the presence of an acid catalyst, such as hydrogen chloride, alcohols can add to the nitrile group to form imidates, also known as imino ethers wikipedia.org. This reaction, known as the Pinner reaction, proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by the alcohol leads to the formation of an imidate salt wikipedia.org. While specific studies on this compound are not prevalent, the Pinner reaction is a general method for converting nitriles to imidates . The resulting imidates are versatile intermediates that can be further hydrolyzed to esters.

Reaction with Amines: Amines, being stronger nucleophiles than alcohols, can add to the nitrile group to form amidines. This reaction can be catalyzed by acids or proceed under neutral conditions, depending on the reactivity of the amine and the nitrile. The initial addition of the amine to the nitrile carbon forms an intermediate which then tautomerizes to the more stable amidine. This transformation is a fundamental route to highly functionalized nitrogen-containing compounds.

Table 1: Nucleophilic Addition Reactions to the Nitrile Group Data based on general reactivity of nitriles as specific data for this compound is not available.

| Nucleophile | Product | Conditions |

|---|---|---|

| Alcohol (e.g., Methanol) | Imidate (Imino ether) | Anhydrous acid catalyst (e.g., HCl) |

| Amine (e.g., Primary or Secondary Amine) | Amidine | Acid catalysis or neutral conditions |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions for Azoles)

The carbon-carbon double bond in this compound, activated by the adjacent electron-withdrawing nitrile and ester groups, can act as a dipolarophile in cycloaddition reactions.

[2+3] Cycloadditions: This class of reactions, also known as 1,3-dipolar cycloadditions, is a powerful tool for the synthesis of five-membered heterocyclic rings wikipedia.org. In this process, a 1,3-dipole reacts with the alkene (dipolarophile) of this compound. For instance, the reaction with nitrile imines can lead to the formation of substituted pyrazole (B372694) derivatives researchgate.net. Similarly, cycloadditions with nitrile oxides would yield isoxazolines, and reactions with azides would produce triazolines, which can subsequently be converted to triazoles wikipedia.org. These reactions are valuable for constructing complex heterocyclic frameworks, which are common motifs in pharmaceuticals and biologically active compounds ijraset.commdpi.com. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the dipole and the dipolarophile wikipedia.orgmdpi.com.

Table 2: [2+3] Cycloaddition Reactions Examples based on the reactivity of activated alkenes.

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Nitrile Imine | Pyrazole derivative |

| Nitrile Oxide | Isoxazoline derivative |

| Azide | Triazoline/Triazole derivative |

| Nitrones | Isoxazolidine derivative |

Hydration and Hydrolysis of the Nitrile to Amides or Carboxylic Acids

The nitrile group of this compound can be converted to an amide or a carboxylic acid through hydrolysis under acidic or basic conditions.

Hydration to Amide: Partial hydrolysis of the nitrile yields an amide. This transformation can be achieved using either acid or base catalysis. In acid-catalyzed hydration, the nitrile is protonated, increasing its electrophilicity, followed by the attack of water. Base-catalyzed hydration involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon wikipedia.org. The resulting amide is a valuable synthetic intermediate.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group leads to the formation of a carboxylic acid. This typically requires more stringent conditions, such as prolonged heating in the presence of strong acid or base mnstate.eduyoutube.com. Under basic conditions, the reaction first yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid masterorganicchemistry.combritannica.com. It is important to note that under these conditions, the methyl ester group is also likely to be hydrolyzed.

Table 3: Hydrolysis of the Nitrile Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydration | H₂O, Acid or Base Catalyst (mild conditions) | Amide |

| Hydrolysis | H₂O, Strong Acid or Base (harsher conditions) | Carboxylic Acid (and hydrolysis of the ester) |

Reactions at the Hydroxyl Group

The alpha-hydroxyl group of this compound is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification Reactions for Hydroxyl Protection/Derivatization

Esterification of the hydroxyl group is a common strategy for protection or for the synthesis of derivatives with altered properties. This can be achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides.

Acylation with Acyl Chlorides/Anhydrides: A highly efficient method for esterification involves the use of acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine google.com. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. This method is generally preferred for its high yields and mild reaction conditions. Chemoselective O-acylation of hydroxyamino acids has been successfully carried out under acidic conditions using acyl chlorides in trifluoroacetic acid nih.gov.

Table 4: Esterification of the Hydroxyl Group Based on general procedures for alcohol esterification.

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | α-Acyloxy Ester |

| Carboxylic Anhydride ((R-CO)₂O) | Base (e.g., Pyridine) or Acid Catalyst | α-Acyloxy Ester |

Etherification Reactions (e.g., Williamson Ether Synthesis)

The hydroxyl group can be converted into an ether through etherification reactions. The Williamson ether synthesis is a classic and versatile method for this transformation wikipedia.orgmasterorganicchemistry.comyoutube.com. The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction wikipedia.orgmasterorganicchemistry.com.

The first step is the formation of the alkoxide by treating this compound with a strong base, such as sodium hydride (NaH) organic-synthesis.comlibretexts.org. The resulting alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. The use of primary alkyl halides is crucial to favor the SN2 pathway and avoid competing elimination reactions masterorganicchemistry.com.

Table 5: Williamson Ether Synthesis of the Hydroxyl Group Based on the general Williamson ether synthesis protocol.

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | Strong Base (e.g., NaH) | Alkoxide |

| 2. Nucleophilic Substitution | Primary Alkyl Halide (R-X) | α-Alkoxy Ester |

Oxidation Reactions to Ketones or Carboxylic Acids

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding an α-keto ester. Further oxidation leading to a carboxylic acid would require cleavage of a carbon-carbon bond, which is a less common transformation under standard oxidation conditions.

Oxidation to α-Keto Ester: A variety of oxidizing agents can be employed for the conversion of α-hydroxy esters to α-keto esters. These include chromium-based reagents, Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane acs.org. More modern and milder methods often utilize catalytic systems. For example, nitroxyl radical catalysts like 2-azaadamantane N-oxyl (AZADO) in combination with a co-oxidant such as molecular oxygen can chemoselectively oxidize α-hydroxy acids to α-keto acids acs.orgorganic-chemistry.org. Similar systems are applicable to the oxidation of α-hydroxy esters mdpi.com. These catalytic methods are often preferred due to their higher selectivity and more environmentally benign nature. The resulting α-keto ester is a valuable building block in organic synthesis.

Table 6: Oxidation of the Hydroxyl Group Examples of common oxidation methods for secondary alcohols.

| Oxidizing Agent/System | Product |

|---|---|

| Dess-Martin Periodinane | α-Keto Ester |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | α-Keto Ester |

| Catalytic AZADO/O₂ | α-Keto Ester |

Nucleophilic Substitution Reactions (e.g., Halogenation)

The hydroxyl group at the α-position of this compound is a poor leaving group for nucleophilic substitution reactions. Consequently, direct displacement of the -OH group is not a feasible pathway. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved through various methods, such as protonation in the presence of a strong acid or conversion into a sulfonate ester (e.g., tosylate or mesylate) or a haloalkane.

One common strategy for replacing a hydroxyl group with a halogen is the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For instance, the reaction with thionyl chloride would proceed by converting the α-hydroxyl group into a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion (formed in the reaction) leads to the formation of Methyl beta-cyano-alpha-chlorocinnamate, with sulfur dioxide and hydrogen chloride as byproducts.

The general mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride involves the following steps:

Attack of the alcohol's oxygen on the sulfur atom of SOCl₂, with displacement of a chloride ion.

Deprotonation of the resulting oxonium ion.

Internal nucleophilic attack by the chloride ion on the carbon bearing the chlorosulfite group, which leads to the final product with the release of sulfur dioxide.

Once the α-halo derivative is formed, it becomes a good substrate for Sₙ2 reactions. A variety of nucleophiles can then displace the halide, allowing for the synthesis of a range of α-substituted cinnamate derivatives. The reactivity of these α-halo esters in nucleophilic substitution reactions makes them valuable synthetic intermediates.

Reactivity at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated system and is highly electron-deficient. This is due to the electron-withdrawing effects of the adjacent ester (-COOCH₃) and cyano (-CN) groups. This electronic characteristic governs the reactivity of the alkene towards various reagents.

Hydrogenation and Reductive Transformations

The electron-deficient nature of the double bond in this compound makes it susceptible to hydrogenation, a process that reduces the alkene to an alkane. This transformation is typically carried out using catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the compound in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of such activated alkenes include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel (Ra-Ni). The reaction is generally performed under mild conditions of temperature and pressure. The hydrogenation is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond.

Given the presence of other reducible functional groups, such as the cyano and ester groups, chemoselectivity can be a key consideration. Under typical conditions for alkene hydrogenation, the ester group is generally unreactive. However, the cyano group can be reduced to a primary amine under more forcing conditions (higher pressure and temperature) or with specific catalysts. Therefore, careful selection of reaction conditions is crucial to achieve selective reduction of the C=C double bond.

Alternative methods for the reduction of electron-deficient alkenes include transfer hydrogenation, where a hydrogen donor molecule like Hantzsch ester or isopropanol is used in place of H₂ gas. organicreactions.org Some reductions can also be achieved using hydride reagents like sodium borohydride (NaBH₄) in the presence of certain catalysts, or sodium cyanoborohydride (NaBH₃CN). chemistrystudent.com

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound is expected to be slower than for electron-rich alkenes. The electron-withdrawing groups decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles like bromine. Despite this, the reaction can proceed, typically yielding a vicinal dihalide. The mechanism involves the formation of a bridged halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. Studies on the bromination of trans-cinnamic acid have shown that the reaction proceeds to give the dibromo derivative. alfredstate.educsub.edursc.orgnih.govchemconnections.org The halogenation of electron-deficient alkenes can sometimes lead to a mixture of regio- and stereoisomers. researchgate.netresearchgate.net

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is also influenced by the electron-withdrawing substituents. In a typical electrophilic addition of HX to an alkene, the reaction is initiated by the protonation of the double bond to form a carbocation intermediate. With electron-withdrawing groups present, the formation of this carbocation is destabilized, making the reaction less favorable. When the reaction does occur, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) will be determined by the relative stability of the possible carbocation intermediates, which is influenced by the electronic effects of the substituents.

Electrophilic Addition Reactions Across the Alkene

Standard electrophilic addition reactions, which are characteristic of electron-rich alkenes, are generally disfavored for highly electron-deficient alkenes like this compound. chemistrystudent.comchemistrysteps.comlibretexts.orgucalgary.calibretexts.org The reduced electron density of the π-bond makes it a poor nucleophile, thus decreasing its reactivity towards electrophiles. Reactions that typically proceed via a carbocation intermediate are significantly hindered due to the destabilizing effect of the adjacent electron-withdrawing ester and cyano groups on the positive charge.

However, conjugate addition (Michael addition) of nucleophiles is a much more characteristic reaction for this type of compound. In this process, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a 1,4-addition product. While this is not an electrophilic addition to the alkene, it is the dominant mode of reactivity for nucleophilic reagents with this substrate.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction: The electron-deficient double bond of this compound makes it an excellent dienophile for Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile to form a six-membered ring. The presence of electron-withdrawing groups, such as the ester and cyano groups on the alkene, significantly enhances the reactivity of the dienophile, leading to faster reaction rates and higher yields. masterorganicchemistry.com For example, 3-cyanocoumarins, which have a similar α,β-unsaturated nitrile structure, have been shown to participate in Diels-Alder reactions. future4200.com

| Diene | Dienophile | Product Type |

| Conjugated Diene | This compound | Substituted Cyclohexene (B86901) |

[2+2] Cycloaddition: Photochemically induced [2+2] cycloaddition is another important reaction for α,β-unsaturated esters. acs.orgnih.gov Upon irradiation with UV light, the alkene can be excited to a higher energy state, which can then react with another ground-state alkene molecule (or a different alkene) to form a cyclobutane ring. These reactions can be used to synthesize complex polycyclic structures. The regioselectivity and stereoselectivity of these reactions are dependent on the specific substrates and reaction conditions.

Epoxidation and Dihydroxylation Reactions

Epoxidation: The electron-deficient nature of the double bond in this compound means that it is generally unreactive towards electrophilic epoxidizing agents like m-CPBA. Instead, nucleophilic epoxidation methods are more effective. organicreactions.orgresearchgate.net A common method is the Weitz-Scheffer reaction, which uses hydrogen peroxide under basic conditions. The nucleophilic hydroperoxide anion (HOO⁻) attacks the β-carbon in a conjugate addition, followed by intramolecular displacement of the hydroxide ion to form the epoxide ring.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a vicinal diol. For electron-deficient alkenes, this transformation can be achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The Sharpless asymmetric dihydroxylation is a powerful method for achieving enantioselective dihydroxylation of alkenes, including α,β-unsaturated esters, using a chiral ligand in conjunction with the osmium catalyst. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction typically proceeds via a syn-addition mechanism. Studies on the dihydroxylation of γ-amino-α,β-unsaturated esters have demonstrated the feasibility of this transformation on similar systems. rsc.org

| Reaction | Reagent | Product | Stereochemistry |

| Epoxidation | H₂O₂ / Base | Epoxide | - |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-addition |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral Vicinal Diol | Enantioselective |

Radical Reactions and Polymerization Initiations

The presence of an α,β-unsaturated system in this compound suggests its susceptibility to radical reactions. The electron-withdrawing nature of the cyano and methoxycarbonyl groups significantly influences the electron density of the double bond, making it a potential target for radical species.

Free radical addition to the double bond of this compound is an anticipated reaction pathway. In such reactions, a radical species would likely add to the β-carbon, generating a more stabilized radical at the α-position, which is resonance-stabilized by the adjacent methoxycarbonyl group. The course of such reactions is generally dictated by the stability of the resulting radical intermediate.

Table 1: Predicted Outcome of Free Radical Addition to this compound

| Reactant | Radical Initiator | Predicted Major Product |

| HBr | Peroxide | Methyl 2-bromo-3-cyano-2-hydroxy-3-phenylpropanoate |

| Thiol (R-SH) | AIBN | Methyl 3-cyano-2-hydroxy-3-phenyl-2-(alkylthio)propanoate |

Note: The data in this table is predictive and based on established principles of radical chemistry, not on specific experimental results for this compound.

Upon exposure to ultraviolet radiation, α,β-unsaturated esters can undergo a variety of photochemical transformations. nih.gov For this compound, potential photochemical reactions could include cis-trans isomerization of the double bond, [2+2] cycloadditions with other alkenes, or intramolecular rearrangements. The presence of the α-hydroxy group might also lead to other photochemical pathways, such as fragmentation or hydrogen abstraction reactions.

Metal-Mediated and Organocatalyzed Transformations

The functional groups within this compound provide several handles for metal-mediated and organocatalyzed reactions, allowing for a diverse range of derivatizations.

While the vinyl C-H bonds of the cinnamate backbone are generally unreactive in standard cross-coupling reactions, derivatization of the molecule could open up pathways for such transformations. For instance, conversion of the α-hydroxy group to a better leaving group (e.g., a tosylate or triflate) could enable palladium-catalyzed cross-coupling reactions.

Table 2: Potential Cross-Coupling Strategies for Derivatives of this compound

| Derivative | Coupling Partner | Catalyst | Potential Product |

| α-Triflate derivative | Arylboronic acid | Pd(PPh₃)₄ | Methyl 2-aryl-3-cyano-3-phenylacrylate |

| α-Triflate derivative | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Methyl 2-alkynyl-3-cyano-3-phenylacrylate |

Note: This table presents hypothetical reaction schemes for derivatives of this compound based on known cross-coupling methodologies.

The potential for creating chiral centers makes asymmetric catalysis a highly relevant area for the derivatization of this compound. Asymmetric hydrogenation of the double bond, catalyzed by chiral transition metal complexes (e.g., those containing rhodium or ruthenium with chiral phosphine ligands), could lead to the formation of chiral α-cyano-β-phenyl propanoates. Furthermore, organocatalytic additions to the double bond could also proceed with high enantioselectivity.

Rearrangement Reactions and Isomerization Processes

The structure of this compound is amenable to several types of rearrangement and isomerization reactions. wiley-vch.de

Under acidic or basic conditions, the α-hydroxy-β-cyano moiety could potentially undergo rearrangement. For instance, protonation of the hydroxyl group followed by loss of water could generate a carbocationic intermediate that might rearrange. Additionally, base-catalyzed isomerization could lead to migration of the double bond.

Cis-trans isomerization of the double bond is another possibility, which could be induced thermally or photochemically, leading to the formation of the corresponding (Z)-isomer.

Spectroscopic and Structural Elucidation of Methyl Beta Cyano Alpha Hydroxycinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity of atoms, their chemical environments, and even dynamic conformational information.

The ¹H NMR spectrum of Methyl beta-cyano-alpha-hydroxycinnamate provides critical information about the number, environment, and neighboring protons for each unique proton in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano, hydroxyl, and ester groups, as well as the anisotropic effect of the aromatic ring.

The aromatic protons on the phenyl ring are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm. Their specific chemical shifts and multiplicities will depend on the substitution pattern of the ring. The vinylic proton (β-H) is significantly deshielded by the adjacent cyano group and the phenyl ring, and its signal is anticipated to be a singlet around 8.2 ppm. The hydroxyl (-OH) proton is expected to show a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but typically appears in the range of 5.0-6.0 ppm. The methyl protons of the ester group (-OCH₃) will present as a sharp singlet further upfield, generally around 3.9 ppm, due to the shielding effect of being attached to an oxygen atom.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.4 - 8.0 | Multiplet |

| Vinylic-H (β-H) | ~8.2 | Singlet |

| Hydroxyl-H (-OH) | 5.0 - 6.0 | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals a single peak for each unique carbon atom in the molecule, providing a map of the carbon framework. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, minimizing signal overlap. pressbooks.pub

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing far downfield in the range of 165-175 ppm. pressbooks.pub The carbon of the cyano group (C≡N) is also characteristically found downfield, typically between 115 and 125 ppm. The aromatic carbons will show a series of peaks between 128 and 140 ppm, with the ipso-carbon (the carbon attached to the vinyl group) being at the lower end of this range. The olefinic carbons, Cα and Cβ, are expected around 100-110 ppm and 145-155 ppm, respectively. The α-carbon, bearing the hydroxyl group, will be more shielded than the β-carbon. Finally, the methyl carbon of the ester group (-OCH₃) will be the most shielded carbon, appearing upfield around 53 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic-C | 128 - 140 |

| Cyano (C≡N) | 115 - 125 |

| Vinylic-C (Cβ) | 145 - 155 |

| Vinylic-C (Cα) | 100 - 110 |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, helping to elucidate their substitution pattern. However, since the vinylic proton and the methyl protons are expected to be singlets, they would not show cross-peaks in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pub An HSQC spectrum would show a cross-peak connecting the vinylic proton signal to the Cβ carbon signal, the methyl proton signals to the -OCH₃ carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. pressbooks.pub This is a powerful tool for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the molecular fragments. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), confirming the methyl ester functionality. The vinylic proton (β-H) would show correlations to the Cα, the cyano carbon, and the ipso-aromatic carbon, establishing the connectivity of the cinnamate (B1238496) core.

The single bonds in this compound, particularly the Cα-C(phenyl) and Cα-Cβ bonds, allow for rotational freedom, which can lead to different stable conformations (rotamers). At room temperature, the rotation around these bonds may be fast on the NMR timescale, resulting in averaged signals.

Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. libretexts.org By lowering the temperature, the rate of rotation can be slowed down. If the energy barrier to rotation is high enough, the exchange between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each rotamer. libretexts.org Conversely, raising the temperature can cause broadened signals to coalesce into sharp, averaged signals. libretexts.org Such studies would be invaluable in understanding the preferred three-dimensional structure and conformational flexibility of this compound.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching or bending). udel.edu

The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its characteristic functional groups.

C=O Stretch: The carbonyl group of the α,β-unsaturated ester will give rise to a strong, sharp absorption band in the region of 1715-1730 cm⁻¹. Conjugation with the C=C double bond typically lowers the frequency compared to a saturated ester.

C≡N Stretch: The nitrile functional group has a very characteristic absorption in the region of 2220-2260 cm⁻¹. This peak is typically sharp and of medium intensity. udel.edu

O-H Stretch: The hydroxyl group will exhibit a broad, strong absorption band in the range of 3200-3550 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. rsc.org

C=C Stretch: The stretching vibration of the alkene C=C bond is expected to appear in the 1620-1680 cm⁻¹ region. Aromatic C=C stretching vibrations will also be present in the 1400-1600 cm⁻¹ range. vscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1715 - 1730 | Strong |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Hydroxyl | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Alkene | C=C Stretch | 1620 - 1680 | Medium |

Hydrogen Bonding Interactions Probed by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. In the theoretical analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), cyano (-C≡N), and ester (C=O) functional groups.

Specifically, the position and shape of the -OH stretching vibration would be of primary interest for studying hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydrogen-bonded hydroxyl groups, either intermolecularly or intramolecularly. The cyano group stretch typically appears in the range of 2210-2260 cm⁻¹, and its position could be subtly influenced by the electronic environment and potential weak hydrogen bond interactions. However, no experimentally obtained IR spectra for this compound have been published to confirm these features or to allow for a detailed analysis of its hydrogen bonding interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, typically leading to extensive fragmentation. For this compound (molecular formula: C₁₁H₉NO₃, molecular weight: 203.19 g/mol ), one would expect to observe a molecular ion peak (M⁺˙) at m/z 203. Common fragmentation pathways for related cinnamic acid derivatives could include the loss of the methoxy (B1213986) group (-OCH₃, 31 Da), the carboxyl group (-COOCH₃, 59 Da), or rearrangements involving the cyano and hydroxyl groups. Without experimental data, a definitive fragmentation pattern cannot be described.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺). For this compound, the expected [M+H]⁺ ion would have an m/z of 204. Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to induce fragmentation and gain structural information. This data is not currently available in the literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₁H₁₀NO₃⁺) is 204.0655. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula. However, no such study has been reported.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies of Molecular Conformation

A single-crystal X-ray diffraction study of this compound would reveal precise details about its molecular conformation, including bond lengths, bond angles, and torsional angles. rsc.org It would also elucidate the packing of molecules in the crystal lattice and map out intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially the cyano or ester carbonyl groups. This information is crucial for understanding the molecule's solid-state properties. At present, no crystallographic data for this compound has been deposited in structural databases or published in scientific journals.

Crystal Packing and Intermolecular Interactions

No crystallographic data for this compound was found in the public domain, including the Cambridge Structural Database (CSD). wikipedia.orgnih.govmaastrichtuniversity.nlintegbio.jpcam.ac.uk Therefore, information regarding its crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular interactions, such as hydrogen bonding or π-π stacking, remains undetermined. While a crystal structure for an isomeric compound, (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (C11H9NO3), has been reported, this data is not transferable to the title compound due to their different molecular structures. researchgate.netiucr.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Visible spectroscopic data for this compound, including specific absorption maxima (λmax), is not available in the reviewed literature and databases. oecd.orgscience-softcon.descience-softcon.deoecd.org

The structure of this compound contains several groups that are expected to act as chromophores, which are parts of a molecule responsible for its color by absorbing light in the UV-visible region. These include the phenyl ring, the cyano group (C≡N), the α,β-unsaturated ester system, and the hydroxyl group. The conjugated system extending from the phenyl ring through the double bond to the cyano and ester groups is expected to give rise to characteristic π → π* transitions. The carbonyl group of the ester and the hydroxyl group may also contribute to n → π* transitions. However, without experimental data, a definitive analysis of the electronic transitions and their corresponding wavelengths cannot be provided.

Chiroptical Spectroscopic Methods

Chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules. scispace.comkud.ac.inwikipedia.orglibretexts.org These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance.

The application of CD spectroscopy is contingent upon the successful synthesis and isolation of a single enantiomer of the compound. A search of the scientific literature did not yield any reports on the chiral synthesis of this compound. researchgate.netorganic-chemistry.orgnih.govrsc.org Consequently, no CD spectroscopic data is available for this compound.

Similar to CD spectroscopy, ORD studies require a sample of an optically active compound. scispace.comresearchgate.net As there is no evidence of the resolution of enantiomers or an asymmetric synthesis of this compound, no ORD data has been reported.

Computational and Theoretical Investigations of Methyl Beta Cyano Alpha Hydroxycinnamate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to predict molecular properties with remarkable accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each with its own strengths in describing the electronic structure of molecules.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized ground state geometry of molecules, which corresponds to the most stable arrangement of atoms in space.

For cinnamic acid and its derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to calculate key geometrical parameters. mdpi.comnih.gov These parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For a molecule like Methyl beta-cyano-alpha-hydroxycinnamate, DFT would be crucial in understanding the planarity of the cinnamate (B1238496) system and the orientation of the methyl, cyano, and hydroxyl groups.

A computational study on a closely related isomer, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, utilized the B3LYP/6-311++G(d,p) level of theory to determine its optimized geometry. mdpi.com The findings from such a study can provide a strong indication of the expected structural parameters for this compound.

Table 1: Representative Calculated Geometrical Parameters for a Cinnamate Derivative Isomer (Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate) using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (acrylate) | 1.34 Å |

| C-C (phenyl-acrylate) | 1.48 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| C≡N (cyano) | 1.16 Å | |

| Bond Angle | C=C-C (acrylate) | 121.5° |

| O=C-O (ester) | 124.0° | |

| C-C≡N (cyano) | 178.5° | |

| Dihedral Angle | Phenyl-Acrylate | ~25° |

Note: This data is for a structural isomer and serves as a representative example of the type of information obtained from DFT calculations.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide very high accuracy, although they are computationally more demanding than DFT.

For certain properties, particularly those involving excited states or weak interactions, ab initio calculations are often the preferred approach. Studies on related molecules like trans-p-coumaric acid have employed ab initio methods to investigate their photochemical behavior, such as photoisomerization. researchgate.net These high-level calculations are essential for a detailed understanding of the potential energy surfaces of the molecule in its various electronic states. For this compound, ab initio methods would be invaluable for accurately predicting properties like electron affinity, ionization potential, and the energies of electronic transitions, which are crucial for understanding its behavior upon interaction with light.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the behavior of electrons in their respective orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For cinnamic acid derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring and the double bond, while the LUMO is a π* anti-bonding orbital. The presence of substituents like the cyano and hydroxyl groups on this compound would significantly influence the energies of these frontier orbitals and thus its reactivity. DFT calculations are commonly used to compute the HOMO and LUMO energies and visualize their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies and Gap for a Cinnamate Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative for a generic cinnamic acid derivative and the actual values for this compound would depend on the specific computational method and the molecule's conformation.

The distribution of electron density within a molecule is not uniform. Some atoms or regions are more electron-rich (negative charge) while others are electron-poor (positive charge). This charge distribution can be quantified through various population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps.